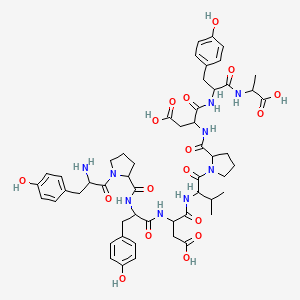L-Alanine,L-tyrosyl-L-prolyl-L-tyrosyl-L-a-aspartyl-L-valyl-L-prolyl-L-a-aspartyl-L-tyrosyl-
CAS No.:
Cat. No.: VC13651810
Molecular Formula: C53H67N9O17
Molecular Weight: 1102.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C53H67N9O17 |
|---|---|
| Molecular Weight | 1102.1 g/mol |
| IUPAC Name | 3-[[1-[2-[[2-[[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-[[1-(1-carboxyethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C53H67N9O17/c1-27(2)44(52(77)62-21-5-7-41(62)50(75)59-38(25-42(66)67)47(72)56-36(45(70)55-28(3)53(78)79)23-30-10-16-33(64)17-11-30)60-48(73)39(26-43(68)69)57-46(71)37(24-31-12-18-34(65)19-13-31)58-49(74)40-6-4-20-61(40)51(76)35(54)22-29-8-14-32(63)15-9-29/h8-19,27-28,35-41,44,63-65H,4-7,20-26,54H2,1-3H3,(H,55,70)(H,56,72)(H,57,71)(H,58,74)(H,59,75)(H,60,73)(H,66,67)(H,68,69)(H,78,79) |
| Standard InChI Key | HVLSXIKZNLPZJJ-UHFFFAOYSA-N |
| SMILES | CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N |
Introduction
Structural Composition and Sequence Analysis
Amino Acid Sequence and Molecular Architecture
The peptide’s primary structure follows the sequence:
L-Alanine → L-Tyrosine → L-Proline → L-Tyrosine → L-Aspartic Acid → L-Valine → L-Proline → L-Aspartic Acid → L-Tyrosine.
This arrangement includes:
-
Two proline residues (positions 3 and 6), which introduce conformational rigidity due to proline’s cyclic structure.
-
Three tyrosine residues (positions 2, 4, and 9), providing sites for post-translational modifications such as sulfation or phosphorylation .
-
Two aspartic acid residues (positions 5 and 8), contributing negatively charged carboxyl groups that may influence solubility and ionic interactions.
Table 1: Amino Acid Composition and Properties
| Amino Acid | Position | Role in Structure |
|---|---|---|
| L-Alanine | 1 | N-terminal initiator; enhances stability |
| L-Tyrosine | 2,4,9 | Aromatic side chain; potential sulfation sites |
| L-Proline | 3,6 | Cyclic structure; disrupts α-helix formation |
| L-Aspartic Acid | 5,8 | Negatively charged; participates in hydrogen bonding |
| L-Valine | 7 | Hydrophobic side chain; contributes to folding |
Synthesis and Laboratory Preparation
Solid-Phase Peptide Synthesis (SPPS)
The peptide is synthesized via SPPS, a method leveraging Merrifield resin to anchor the C-terminal amino acid. Key steps include:
-
Deprotection: Removal of the Fmoc (fluorenylmethyloxycarbonyl) group from the resin-bound amino acid using piperidine.
-
Coupling: Activation of carboxyl groups with reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) to form peptide bonds.
-
Cyclization: Proline’s cyclic structure necessitates specialized coupling conditions to avoid steric hindrance.
Challenges in Synthesis
-
Aspartic Acid Side Reactions: The β-carboxyl group of aspartic acid may undergo unintended side reactions, requiring protective groups like tert-butyl esters.
-
Tyrosine Oxidation: Tyrosine’s phenol group is susceptible to oxidation, necessitating inert atmospheres during synthesis .
Biological Activities and Functional Insights
Antioxidant Properties
Similar proline-tyrosine peptides exhibit radical scavenging activity, attributed to tyrosine’s phenolic hydroxyl group. While direct evidence for this peptide is lacking, its structural analogs reduce oxidative stress by neutralizing reactive oxygen species (ROS).
Enzymatic Interactions
Proline-rich sequences often interact with SH3 domains in signaling proteins, modulating cellular pathways. The dual proline residues in this peptide may facilitate such interactions, implicating it in intracellular signaling or immune responses.
Comparative Analysis with Related Peptides
Table 2: Functional Comparison of Proline- and Tyrosine-Containing Peptides
Applications in Biomedical Research
Drug Delivery Systems
The peptide’s aspartic acid residues enhance solubility in aqueous environments, making it a candidate for nanoparticle functionalization. Charged carboxyl groups can bind cationic drug molecules, enabling targeted delivery.
Enzyme Inhibition Studies
Molecular dynamics simulations suggest that the proline-tyrosine sequence may inhibit proteases like prolyl oligopeptidase, a target in neurodegenerative diseases. Experimental validation is needed to confirm this activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume